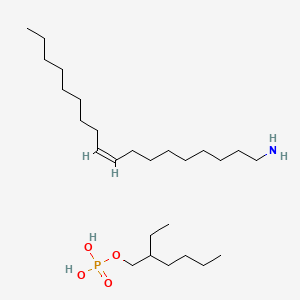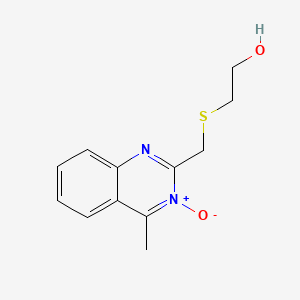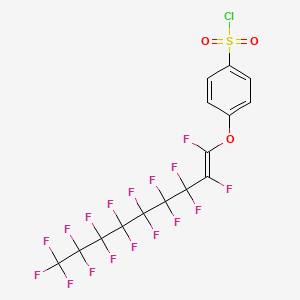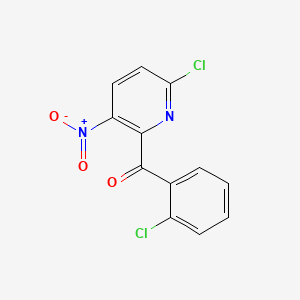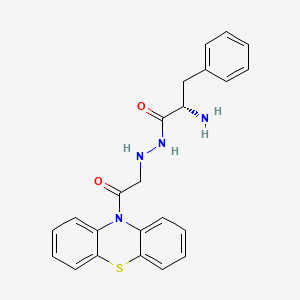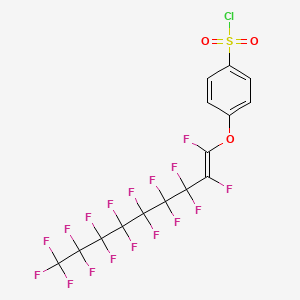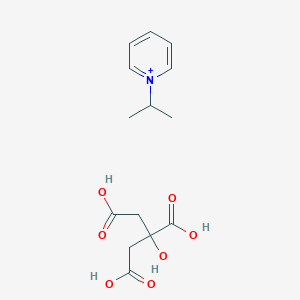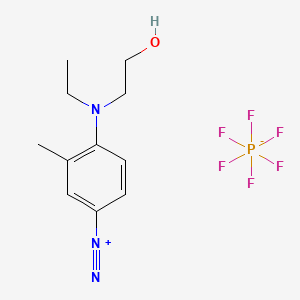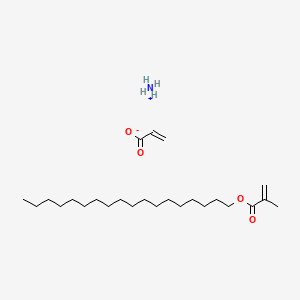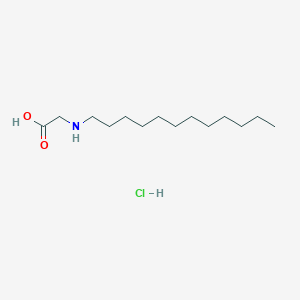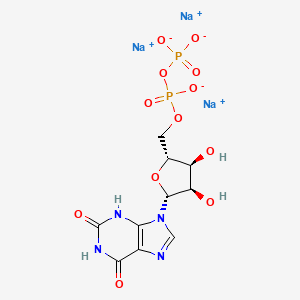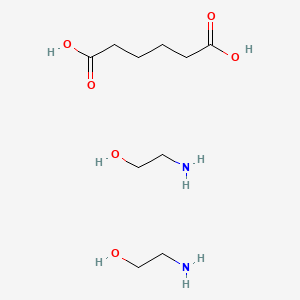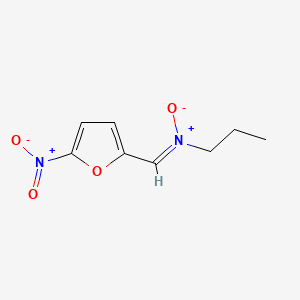
6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol is a chemical compound belonging to the morphinan class. This compound is structurally related to morphine and other opioids, and it is known for its significant pharmacological properties. It is often used as a reference standard in pharmaceutical research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol typically involves the following steps:
Starting Material: Thebaine, a naturally occurring opiate, is often used as the starting material.
Demethylation: Thebaine undergoes demethylation to produce oripavine.
Methoxylation: Oripavine is then methoxylated to introduce the methoxy group at the 3-position.
Dehydrogenation: The final step involves dehydrogenation to form the tetradehydro structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is common to isolate the desired product.
化学反応の分析
Types of Reactions
6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields more saturated morphinan derivatives.
Substitution: Results in various functionalized morphinan compounds.
科学的研究の応用
6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its interaction with biological receptors, particularly opioid receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of other pharmacologically active compounds.
Industry: Utilized in the production of semi-synthetic opioids and other related compounds.
作用機序
The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, mimicking the action of endogenous opioids. This interaction leads to the modulation of pain signals and other physiological responses. The molecular targets include the μ-opioid receptor, which is responsible for its analgesic effects.
類似化合物との比較
Similar Compounds
Morphine: A naturally occurring opiate with similar analgesic properties.
Codeine: Another naturally occurring opiate, used primarily as a cough suppressant and analgesic.
Thebaine: A precursor in the synthesis of 6,7,8,14-Tetradehydro-3-methoxy-17-methylmorphinan-4-ol and other semi-synthetic opioids.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its tetradehydro structure and methoxy group at the 3-position differentiate it from other morphinan derivatives, leading to unique interactions with opioid receptors and distinct therapeutic potential.
特性
CAS番号 |
85153-90-8 |
|---|---|
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC名 |
(1R,9R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,12-pentaen-3-ol |
InChI |
InChI=1S/C18H21NO2/c1-19-10-9-18-8-4-3-5-13(18)14(19)11-12-6-7-15(21-2)17(20)16(12)18/h3-7,14,20H,8-11H2,1-2H3/t14-,18-/m1/s1 |
InChIキー |
ONYKSPDQQPOMEU-RDTXWAMCSA-N |
異性体SMILES |
CN1CC[C@]23CC=CC=C2[C@H]1CC4=C3C(=C(C=C4)OC)O |
正規SMILES |
CN1CCC23CC=CC=C2C1CC4=C3C(=C(C=C4)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



